4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618877-85-3
VCID: VC21374749
InChI: InChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+
SMILES: CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5g/mol

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618877-85-3

Cat. No.: VC21374749

Molecular Formula: C22H25N3O3

Molecular Weight: 379.5g/mol

* For research use only. Not for human or veterinary use.

4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one - 618877-85-3

Specification

CAS No. 618877-85-3
Molecular Formula C22H25N3O3
Molecular Weight 379.5g/mol
IUPAC Name (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+
Standard InChI Key CJTGXMCAUGUEHI-CZIZESTLSA-N
Isomeric SMILES CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3
SMILES CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3
Canonical SMILES CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3

Introduction

Chemical Identity and Properties

The compound 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is an organic molecule with the CAS number 618877-85-3. It has a molecular formula of C22H25N3O3 and a molecular weight of 379.5 g/mol. The systematic IUPAC name is (4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione, which accurately describes its structural components and arrangement. This compound contains multiple functional groups including a pyrrolone core, hydroxyl group, benzoyl moiety, pyridinyl substituent, and a diethylaminoethyl chain.

Chemical Identifiers and Descriptors

The compound is characterized by various chemical identifiers that facilitate its identification and structural understanding. These identifiers are essential for database searches, regulatory documentation, and comparative analysis within chemical libraries.

Table 1: Chemical Identifiers for 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

IdentifierValue
CAS Number618877-85-3
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
IUPAC Name(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Standard InChIInChI=1S/C22H25N3O3/c1-3-24(4-2)14-15-25-19(17-12-8-9-13-23-17)18(21(27)22(25)28)20(26)16-10-6-5-7-11-16/h5-13,19,26H,3-4,14-15H2,1-2H3/b20-18+
Standard InChIKeyCJTGXMCAUGUEHI-CZIZESTLSA-N
Canonical SMILESCCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3

The compound's chemical structure includes several key functional elements that contribute to its physicochemical properties and biological interactions. The presence of multiple functional groups creates a complex electronic environment capable of specific interactions with biological targets through hydrogen bonding, electrostatic interactions, and π-π stacking.

Structural Characteristics

Key Functional Groups and Structure

The structure of 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one features several key functional components that determine its chemical behavior and biological activity:

  • A central 2,5-dihydro-1H-pyrrol-2-one core that serves as the scaffold for various substituents

  • A hydroxyl group at position 3, which is crucial for hydrogen bonding capabilities

  • A benzoyl group at position 4, consisting of a phenyl ring attached to a carbonyl group

  • A pyridin-2-yl substituent at position 5, introducing a nitrogen-containing heterocycle

  • A diethylaminoethyl chain at position 1, providing a basic tertiary amine functionality

The spatial arrangement of these groups creates a unique three-dimensional structure that influences the compound's ability to interact with biological receptors. The hydroxyl group at position 3 and the carbonyl groups can function as hydrogen bond donors and acceptors, while the pyridine nitrogen and diethylamino group primarily act as hydrogen bond acceptors. The aromatic rings contribute to potential π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

Comparison with Related Compounds

The compound shares structural similarities with other 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones, but has distinctive features that may influence its specific biological activity. A structurally related compound, 4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one, differs in two key aspects: it contains a propyl linker (3 carbons) instead of an ethyl linker (2 carbons) in the diethylamino chain, and the pyridine ring is attached at position 3 (meta) rather than position 2 (ortho) .

Table 2: Structural Comparison with Related Compounds

CompoundDiethylamino LinkerPyridine PositionMolecular Weight (g/mol)
4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-oneEthyl (2 carbons)2-yl (ortho)379.5
4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-onePropyl (3 carbons)3-yl (meta)393.5

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) analyses of the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold have provided important insights into the molecular features that contribute to their biological activity. Research has shown that the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one scaffold represents an important backbone for the development of novel formyl peptide receptor 1 (FPR1) antagonists .

Studies of this class of compounds have revealed the importance of a small hydrophobic group at position R4 of the scaffold . The benzoyl group at position 4 in our target compound fulfills this requirement, likely contributing to its potential activity as an FPR1 antagonist. Additionally, molecular modeling studies have demonstrated that active pyrroles in this class show a significantly higher degree of similarity with the FPR1 antagonist pharmacophore template compared to inactive analogs .

Biological Activity and Pharmacological Properties

Effects on Neutrophil Functions

The most active compounds in the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one class have demonstrated significant inhibitory effects on multiple neutrophil functions, which are central to inflammatory processes . These effects include:

  • Inhibition of calcium flux: These compounds block the intracellular Ca2+ mobilization in neutrophils that normally occurs in response to chemoattractants, thereby reducing neutrophil activation .

  • Suppression of chemotaxis: By antagonizing FPR1, these compounds reduce neutrophil migration toward inflammatory sites, potentially limiting inflammatory cell recruitment .

  • Reduction of adhesion: The compounds decrease neutrophil adhesion to human epithelial cells, which may prevent tissue infiltration of inflammatory cells .

  • Modulation of signaling pathways: The inhibition of fMLF-induced ERK1/2 phosphorylation suggests these compounds can disrupt key intracellular signaling cascades involved in neutrophil activation and function .

Biological ActivityEffectSignificance
FPR1 AntagonismCompetitive inhibition of FPR1 bindingPotential anti-inflammatory action
Calcium MobilizationInhibition of fMLF-induced Ca2+ fluxReduction of neutrophil activation
Neutrophil ChemotaxisDecreased migration toward chemoattractantsPotential to reduce inflammatory cell recruitment
Neutrophil AdhesionReduced adhesion to epithelial cellsMay prevent tissue infiltration of inflammatory cells
ERK1/2 PhosphorylationInhibition of fMLF-induced ERK1/2 phosphorylationModulation of inflammatory signaling pathways
Application AreaPotential MechanismResearch Status
Inflammatory DisordersInhibition of neutrophil activation and recruitmentPreclinical research based on class activity
Acute Lung Injury/ARDSReduction of neutrophil-mediated lung injuryTheoretical application requiring further investigation
Ischemia-Reperfusion InjuryPrevention of neutrophil-mediated tissue damagePotential application based on mechanism of action
Autoimmune DiseasesModulation of innate immune responsesEarly-stage research concept

Future Research Directions

Future research on 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one could focus on several key areas:

  • Detailed characterization of its FPR1 antagonist activity, including binding affinity, mechanism of action, and structure-activity relationships.

  • Preclinical evaluation in animal models of inflammatory diseases to assess efficacy, safety, and pharmacokinetic properties.

  • Medicinal chemistry efforts to optimize the structure for improved potency, selectivity, and drug-like properties.

  • Exploration of additional biological targets and activities beyond FPR1 antagonism.

  • Investigation of combination therapies with other anti-inflammatory agents for potential synergistic effects.

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential therapeutic applications, potentially leading to its development as a clinical candidate for inflammatory disorders.

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